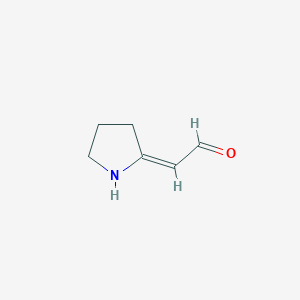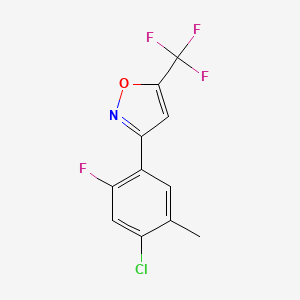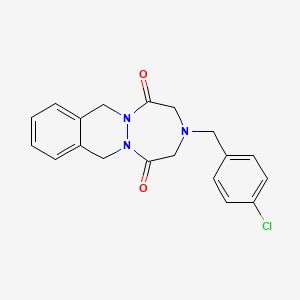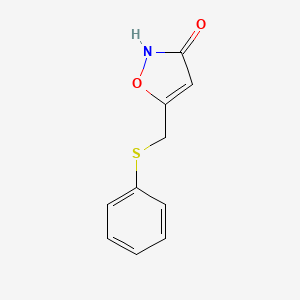
6,8-Dibromoquinolin-5-ol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromoquinolin-5-ol hydrobromide is a chemical compound with the molecular formula C9H6Br3NO It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique brominated structure, which imparts specific chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromoquinolin-5-ol hydrobromide typically involves the bromination of 8-hydroxyquinoline. The process begins with the dissolution of 8-hydroxyquinoline in water, followed by the addition of bromine and aqueous hydrobromide. The reaction mixture is maintained at a controlled temperature to ensure optimal yield. The product, this compound, is then isolated through filtration and drying .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated bromine addition systems, and advanced purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 6,8-Dibromoquinolin-5-ol hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline N-oxides or reduced quinoline derivatives .
Applications De Recherche Scientifique
6,8-Dibromoquinolin-5-ol hydrobromide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to create novel quinoline derivatives.
Biology: The compound’s brominated structure makes it a useful tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its structural similarity to other bioactive quinoline derivatives.
Industry: It can be used in the development of new materials, dyes, and catalysts.
Mécanisme D'action
The exact mechanism of action of 6,8-Dibromoquinolin-5-ol hydrobromide is not fully understood. it is believed to interact with various molecular targets and pathways due to its quinoline core. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism suggests potential antimicrobial and anticancer properties.
Comparaison Avec Des Composés Similaires
5,7-Dibromo-8-hydroxyquinoline: Another brominated quinoline derivative with similar chemical properties.
8-Hydroxyquinoline: The parent compound from which 6,8-Dibromoquinolin-5-ol hydrobromide is derived.
5-Bromo-8-hydroxyquinoline: A mono-brominated derivative with distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct reactivity and potential biological activity. Its dual bromination at positions 6 and 8 of the quinoline ring differentiates it from other similar compounds and may contribute to its unique applications in research and industry .
Propriétés
Numéro CAS |
188594-91-4 |
|---|---|
Formule moléculaire |
C9H6Br3NO |
Poids moléculaire |
383.86 g/mol |
Nom IUPAC |
6,8-dibromoquinolin-5-ol;hydrobromide |
InChI |
InChI=1S/C9H5Br2NO.BrH/c10-6-4-7(11)9(13)5-2-1-3-12-8(5)6;/h1-4,13H;1H |
Clé InChI |
BWEJWGSKQGYGEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=CC(=C2O)Br)Br)N=C1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B12913402.png)
![Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]-](/img/structure/B12913407.png)




![4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12913444.png)
![2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12913449.png)
![2-Amino-5-(3-{[4-(6-chloro-5-oxohexyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B12913452.png)

![4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12913462.png)

![2'-O-[4-(1H-Imidazol-1-yl)butyl]adenosine](/img/structure/B12913476.png)
